1,2-Difluoroethylene
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-1,2-difluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2/c3-1-2-4/h1-2H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLOTYSKFUPZQB-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CF)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/F)\F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311511 | |
| Record name | trans-1,2-Difluoroethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630-78-0, 1320-41-8, 1691-13-0 | |
| Record name | trans-1,2-Difluoroethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethene, difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1,2-Difluoroethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001630780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1,2-Difluoroethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1,2-difluoroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-difluoroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Refrigeration and Heat Transfer
1,2-Difluoroethylene is primarily recognized for its role as a refrigerant. The E-isomer of 1,2-difluoroethylene has garnered attention due to its low boiling point, moderate flammability, and low toxicity. These properties make it suitable as a replacement for traditional refrigerants that contribute to ozone depletion and global warming.
- Applications in Refrigeration:
Table 1: Properties of E-1,2-Difluoroethylene
| Property | Value |
|---|---|
| Boiling Point | -53.1 °C |
| Flammability | Moderate |
| Toxicity | Low |
Polymer Production
1,2-Difluoroethylene is also a potential monomer for the synthesis of new fluoropolymers. Research indicates that it can be polymerized to form semicrystalline polymers that exhibit unique thermal and mechanical properties.
- Applications in Polymer Chemistry:
Chemical Synthesis
The compound serves as an important intermediate in various chemical reactions:
- Reactivity:
Case Study: Addition Reactions
Research has demonstrated that 1,2-difluoroethylene reacts with trichlorosilane under UV irradiation to yield high yields of the corresponding silane product. This showcases its utility in synthesizing functionalized silanes that are valuable in material science .
Environmental Considerations
Due to its low ozone depletion potential and reduced global warming potential compared to traditional hydrofluorocarbons (HFCs), 1,2-difluoroethylene is being explored as a more environmentally friendly alternative for refrigerants.
- Regulatory Context:
- Increasing regulations on HFCs have prompted the search for sustainable alternatives like 1,2-difluoroethylene.
Miscellaneous Applications
Beyond refrigeration and polymer production, 1,2-difluoroethylene has been identified for various other applications:
Preparation Methods
Dehydrohalogenation of Halogenated Ethanes
A cornerstone method involves the dehydrohalogenation of 1,2-dichloro-1,2-difluoroethane (HCFC-132). HCFC-132, derived from the reduction of 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112) using lithium aluminum hydride (LiAlH₄), undergoes elimination with zinc or magnesium to yield a mixture of E- and Z-1,2-difluoroethylene isomers:
Key Data:
Reductive Dechlorination of 1,2,2-Trichloro-1,1-Difluoroethane
Wang et al. demonstrated an efficient large-scale synthesis using 1,2,2-trichloro-1,1-difluoroethane and zero-valent zinc in polar solvents:
Optimized Conditions:
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Methanol | 80 | 92 |
| Ethanol | 80 | 89 |
| DMF | 80 | 85 |
This method addresses industrial waste recycling, as 1,2,2-trichloro-1,1-difluoroethane is a byproduct of 2,2-dichloro-1,1,1-trifluoroethane production.
Catalytic Dechlorination of 1,2-Dichloro-1,2-Difluoroethylene (CFO-1112)
CFO-1112 undergoes reductive dechlorination using hydrogen and transition metal catalysts (Pd, Pt, Rh) to produce HFO-1132:
Catalyst Performance:
-
Palladium (Pd): 95% conversion at 150°C
-
Platinum (Pt): 89% conversion at 140°C
Hydrofluorination of 1,2-Dichloroethylene
Direct hydrofluorination using anhydrous hydrogen fluoride (HF) and metal fluoride catalysts (Cr, Al) provides a route to 1,2-difluoroethylene:
Reaction Parameters:
-
Temperature: 200–250°C
-
Pressure: 5–10 atm
Exotic Methods: Perfluoropropyl Vinyl Ether as a Precursor
Patents describe a niche synthesis starting with perfluoropropyl vinyl ether, which undergoes thermal decomposition to yield HFO-1132. While mechanistically intriguing, this method lacks industrial viability due to precursor cost and low yields (<40%).
Isomer-Specific Synthesis and Separation
Stereochemical Outcomes
The E/Z isomer ratio varies with the synthetic method:
| Method | E:% | Z:% |
|---|---|---|
| Dehydrohalogenation (Zn) | 55 | 45 |
| Catalytic Dechlorination (Pd) | 62 | 38 |
| Hydrofluorination (CrF₃) | 48 | 52 |
Separation exploits the 27.1°C boiling point difference between isomers.
Industrial-Scale Considerations
Economic and Environmental Factors
The Zn-mediated dehydrohalogenation of HCFC-132 remains the most scalable process, with 90% atom economy and minimal byproduct generation. In contrast, hydrofluorination routes face challenges due to HF handling and corrosion.
Emerging Trends
Recent advances in flow chemistry enable continuous HFO-1132 production via microreactor systems, achieving 98% purity at 5 kg/h throughput.
Critical Comparison of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Dehydrohalogenation | 85–92 | 95 | High | 1.0 |
| Reductive Dechlorination | 89–92 | 97 | Moderate | 1.2 |
| Catalytic Dechlorination | 95 | 99 | Low | 3.5 |
| Hydrofluorination | 75 | 88 | High | 2.1 |
Q & A
Q. What are the most reliable synthetic routes for preparing 1,2-difluoroethylene (HFO-1132) in a laboratory setting?
The primary methods include:
- Dehalogenation of 1,2-dichloro-1,2-difluoroethane (HCFC-132) using zinc or magnesium, yielding a mixture of cis- and trans-1,2-difluoroethylene isomers. Separation is achieved via fractional distillation (b.p. −53.1 °C for trans and −26.0 °C for cis) .
- Hydrogenation of 1,2-dichloro-1,2-difluoroethylene (CFO-1112) using Pd, Pt, or other metal catalysts under controlled hydrogen pressure .
- Early methods involve trifluoroethylene as a precursor, though yields are lower due to side reactions .
Q. How can researchers distinguish and separate cis- and trans-1,2-difluoroethylene isomers experimentally?
- Fractional distillation is the standard method, leveraging the isomers' distinct boiling points (trans: −53.1 °C; cis: −26.0 °C) .
- Spectroscopic techniques (e.g., IR, NMR) can identify geometric differences: cis isomers exhibit higher dipole moments and distinct vibrational modes due to fluorine atom proximity .
Q. What experimental factors influence the stability of cis- vs. trans-1,2-difluoroethylene?
- Steric and electronic effects : Unlike most substituted ethylenes, the cis isomer is thermodynamically more stable due to reduced steric hindrance between fluorine atoms and hyperconjugative stabilization .
- Zero-point energy corrections slightly favor the trans isomer (0.22 kcal/mol difference), but overall stability trends depend on computational models (e.g., coupled cluster theory) .
Q. What reaction mechanisms are predominant in 1,2-difluoroethylene chemistry?
- Radical reactions : Fluorine substituents stabilize transition states in polymerization or halogenation reactions .
- Electrophilic additions : Reactivity with halogens or acids is modulated by fluorine's electron-withdrawing effects, requiring careful control of temperature and solvent polarity .
Q. How can researchers validate the purity of synthesized 1,2-difluoroethylene?
- Gas chromatography-mass spectrometry (GC-MS) for isomer separation and quantification .
- Vibrational spectroscopy (IR/Raman) to confirm the absence of residual chlorine or unreacted precursors .
Advanced Research Questions
Q. What computational methods are most effective for studying 1,2-difluoroethylene isomer equilibria in solution?
- RISM-SCF/MCSCF hybrid models integrate ab initio molecular orbital calculations with solvation effects, accurately predicting cis-trans equilibria in aqueous solutions .
- Analytical energy gradients enable geometry optimization in solvent environments, revealing solvent-induced dipole reorientations .
Q. How can 1,2-difluoroethylene be utilized in synthesizing fluoropolymers with tailored properties?
- Copolymerization with tetrafluoroethylene (TFE) enhances thermal stability and electrochemical performance, as seen in lithium-ion battery electrolytes .
- Controlled radical polymerization (e.g., ATRP) with 1,2-difluoroethylene yields polymers with low dielectric constants, useful in advanced materials .
Q. What experimental designs resolve contradictions in thermodynamic vs. kinetic control of 1,2-difluoroethylene reactions?
- Factorial design studies systematically vary temperature, pressure, and catalyst loading to isolate dominant factors. For example, photolytic vs. thermal dehalogenation pathways show divergent isomer ratios .
- Isotopic labeling (e.g., deuterated solvents) tracks reaction pathways and intermediate stability .
Q. How do researchers address conflicting reports on the genetic toxicity of 1,2-difluoroethylene derivatives?
- Ames test revisions under high-concentration conditions clarify mutagenic potential in specific bacterial strains (e.g., Salmonella TA100) .
- In vivo studies using mammalian models are recommended to resolve discrepancies between in vitro and theoretical predictions .
Q. What advanced characterization techniques elucidate structural dynamics in 1,2-difluoroethylene-based materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
